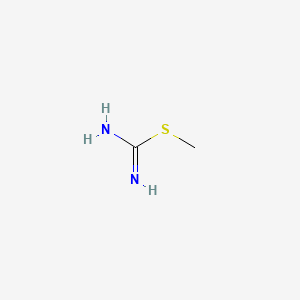

Carbamimidothioic acid, methyl ester

Vue d'ensemble

Description

Carbamimidothioic acid, methyl ester is a potent inhibitor of protease activity . It binds to the active site of enzymes and blocks the cleavage of peptide bonds, which prevents protein degradation . The molecular formula of this compound is C6H13NS2 .

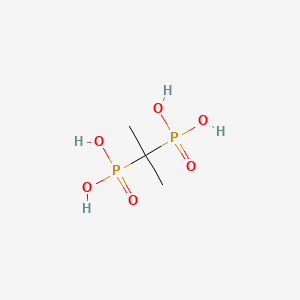

Molecular Structure Analysis

The molecular structure of Carbamimidothioic acid, methyl ester is available as a 2D Mol file . The molecular weight of this compound is 163.304 .Applications De Recherche Scientifique

Synthesis of Inhibitors for Hepatitis C and Anti-SARS Agents

Methyl carbamimidothioate is used in the synthesis of 4-aryl-5-cyano-1,6-dihydro-2-thiouracils, which are inhibitors for hepatitis C viral and anti-Severe acute respiratory syndrome (SARS) agents . This synthesis involves a one-pot, multicomponent reaction from aromatic aldehydes, ethyl 2-cyanoacetate, and S-benzylisothiourea hydrochloride (methyl carbamimidothioate sulfate) under methanol .

Anti-HIV-1 Integrese Activity

The compounds synthesized using methyl carbamimidothioate have shown anti-HIV-1 integrese activity . This suggests that the compound could be used in the development of drugs for the treatment of HIV-1 .

Synthesis of Anticancer, Antibacterial, and Antimalarial Agents

Methyl carbamimidothioate is used in the synthesis of dihydropyrimidiones, which are found in a wide range of biological activities such as anticancer, anti-HIV, antibacterial, antimalarial, antihypertensive, sedative hypnotics, anticonvulsant, antithyroid, antihistaminic agents, and antibiotics .

Inhibition of Nucleic Acid Metabolism

Thiouracils (thiopimidiones) derivatives, which can be synthesized using methyl carbamimidothioate, inhibit nucleic acid metabolism . This property could be useful in the development of drugs that target the nucleic acid metabolism of certain diseases .

Treatment of Hyperthyroidism and Basedow’s Disease

Thiouracils (thiopimidiones) derivatives synthesized using methyl carbamimidothioate inhibit the formation of thyroid hormones and are used for the treatment of hyperthyroidism and Basedow’s disease .

Synthesis of New Heterocycles

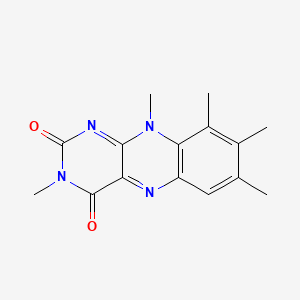

Methyl carbamimidothioate is used in the synthesis of new heterocycles, which are important in various fields of science and technology . These heterocycles are widely used in materials science, pharmacology, medicine, organic synthesis, and other fields .

Synthesis of S-Aryl Carbamimidothioates

Methyl carbamimidothioate is used in the synthesis of S-aryl carbamimidothioates . These compounds are valuable intermediate products for the synthesis of various heterocyclic structures, organic catalysts, complexing agents, anti-HIV drugs and other antiviral agents, nitric oxide synthase inhibitors, histamine and NMDA receptor agonists and antagonists, anticancer, bactericidal, hypotensive, and anti-inflammatory drugs, herbicides, fungicides, etc .

Mass Spectra Study

Methyl carbamimidothioate is used in the study of mass spectra of new heterocycles . This helps in understanding the behavior of these compounds under electron impact and chemical ionization .

Orientations Futures

Propriétés

IUPAC Name |

methyl carbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2S/c1-5-2(3)4/h1H3,(H3,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDKIZNHOCEXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1068-58-2 (mono-hydrobromide), 14527-26-5 (sulfate[1:1]), 2260-00-6 (sulfate), 4338-95-8 (mono-hydriodide), 53114-57-1 (mono-hydrochloride), 867-44-7 (sulfate[2:1]) | |

| Record name | S-Methylisothiopseudouronium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60903780 | |

| Record name | NoName_4527 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbamimidothioic acid, methyl ester | |

CAS RN |

2986-19-8 | |

| Record name | Methylisothiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2986-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methylisothiopseudouronium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-2-THIOPSEUDOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES8C3884JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

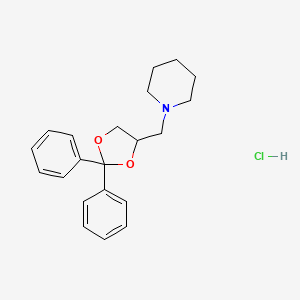

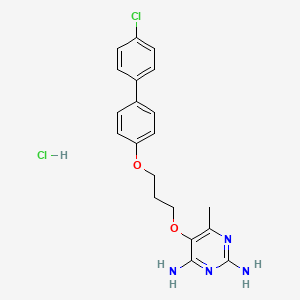

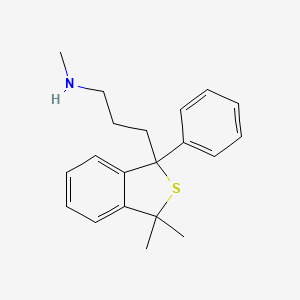

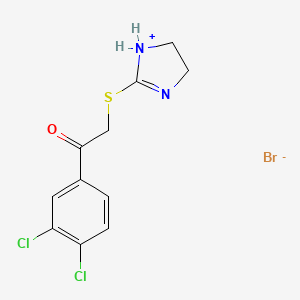

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of S-methylisothiourea?

A1: S-methylisothiourea acts as a mechanism-based inactivator of NOS enzymes. This means it requires interaction with the enzyme's active site and participation in the catalytic cycle to exert its inhibitory effect. []

Q2: What are the downstream consequences of S-methylisothiourea-mediated NOS inhibition?

A3: By inhibiting NOS, S-methylisothiourea reduces the production of nitric oxide (NO). This, in turn, can impact various physiological processes, including vasodilation, inflammation, and neurotransmission. [, , ]

Q3: How does S-methylisothiourea influence NO production in endotoxic shock?

A4: In rodent models of endotoxic shock, S-methylisothiourea has been shown to reverse hypotension and vascular hyporeactivity to vasoconstrictors, likely by inhibiting iNOS-mediated NO overproduction. []

Q4: Can S-methylisothiourea impact myocardial oxygen consumption?

A5: Research suggests that S-methylisothiourea can modulate myocardial oxygen consumption in failing hearts, potentially through the inhibition of iNOS-derived NO. This effect is not observed in normal hearts. []

Q5: What is the molecular formula and weight of S-methylisothiourea?

A5: The molecular formula of S-methylisothiourea is CH5N3S, and its molecular weight is 91.14 g/mol.

Q6: What is known about the stability of S-methylisothiourea?

A7: While specific stability data might require further investigation, one study mentions that S-methylisothiourea appears to be cell impermeable and inhibits NOS "irreversibly." []

Q7: Has S-methylisothiourea been explored for catalytic applications?

A8: While S-methylisothiourea itself is not a catalyst, it serves as a key building block in the synthesis of metal-containing complexes that exhibit catalytic activity. For example, Ni–S-methylisothiourea complexes supported on boehmite nanoparticles have shown promising activity in the synthesis of 5-substituted tetrazoles. []

Q8: How do structural modifications of S-methylisothiourea affect its activity?

A9: Research on substituted aminoguanidines and aminoisothioureas, structurally related to S-methylisothiourea, suggests that modifications to the amino group can significantly impact NOS isoform selectivity and inactivation kinetics. []

Q9: What is known about the pharmacokinetic properties of S-methylisothiourea?

A10: Limited information is available on the absorption, distribution, metabolism, and excretion of S-methylisothiourea. Studies primarily focus on its in vivo effects following specific administration routes and dosages. [, ]

Q10: What in vivo models have been used to study S-methylisothiourea's effects?

A11: Various animal models, including rats, mice, rabbits, and pigs, have been employed to investigate the effects of S-methylisothiourea in conditions such as endotoxic shock, myocardial infarction, hemorrhagic cystitis, and osteoarthritis. [, , , , , , ]

Q11: Have any biomarkers been identified to monitor S-methylisothiourea's effects?

A13: Researchers have used biomarkers like serum creatinine, blood urea nitrogen, nitrite levels, lipid peroxidation products, and antioxidant enzyme activities to assess the impact of S-methylisothiourea in various disease models. [, , , , , ]

Q12: What analytical techniques are used to study S-methylisothiourea?

A14: Studies employed various methods, including spectrophotometry, enzyme-linked immunosorbent assays, Western blotting, immunohistochemistry, reverse transcription-polymerase chain reaction, and pressurized myography, to assess the effects and mechanisms of S-methylisothiourea. [, , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)methanesulfonamide](/img/structure/B1219362.png)

![4-nitro-N-[2-(pyridin-2-yldisulfanyl)ethyl]-2,1,3-benzoxadiazol-7-amine](/img/structure/B1219365.png)

![4-[4-[4-[5-[5-amino-3-(2-aminopropanoylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-N-[3-[4-(4-aminobutylamino)butylamino]propyl]benzamide](/img/structure/B1219370.png)